molecular formula C8H8F2N2O3 B13319306 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13319306
M. Wt: 218.16 g/mol
InChI Key: FSBGMFVHQDOFGE-UHFFFAOYSA-N
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Description

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with carbon disulfide and an appropriate base, such as potassium hydroxide, to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluorocyclopentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific oxadiazole ring structure combined with the difluorocyclopentyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)2-1-4(3-8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14)

InChI Key

FSBGMFVHQDOFGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=NC(=NO2)C(=O)O)(F)F

Origin of Product

United States

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